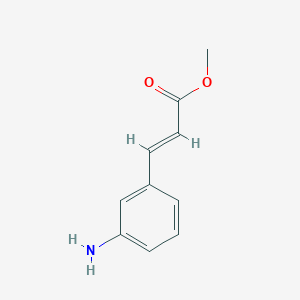
methyl (E)-3-(3-aminophenyl)acrylate
Vue d'ensemble
Description
Methyl (E)-3-(3-aminophenyl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of pharmaceuticals, agrochemicals, and materials science. In
Applications De Recherche Scientifique
Catalysis and Reaction Mechanisms
- Methyl (E)-3-(2-aminophenyl)acrylate is involved in reaction mechanisms that include nucleophilic addition, deprotonation and protonation, intramolecular cyclization with hydrogen transfer, and keto-enol tautomerization. Its role in these reactions is critical due to the strong donating and accepting ability of its amino group and the presence of bulk water (Liu et al., 2016).
Environmental Applications
- In environmental applications, specifically in waste gas treatment, methyl acrylate demonstrates effective removal efficiencies in biotrickling filters, highlighting its potential in mitigating environmental pollutants (Wu et al., 2016).
Potential in Medicinal Chemistry
- Derivatives of methyl (E)-3-(2/3/4-aminophenyl)acrylates have been synthesized and exhibit promising antiparasitic activities, particularly against Plasmodium falciparum and Trypanosoma brucei brucei, suggesting its potential in developing new antiparasitic agents (Bokosi et al., 2021).
Antitumor Potential
- Certain acrylate derivatives, including methyl acrylate compounds, have shown efficacy against human prostate cancer cells, both in vitro and in vivo, suggesting their potential as antitumor agents (Rodrigues et al., 2012).
Polymer Science Applications
- In polymer science, methyl acrylate is utilized in the development of polymeric materials with applications ranging from catalysis of oxygen reduction to the formation of poly(acrylates) with specific properties. This demonstrates its versatility in material science and engineering applications (Bettelheim et al., 1980; Anastasaki et al., 2014).
Surface Chemistry and Corrosion Science
- Methyl acrylate derivatives are used in surface chemistry, particularly in forming self-assembled films on metal surfaces, demonstrating significant potential in corrosion protection (Zhe et al., 2009).
Synthesis of Chiral Poly(meth)acrylates
- The compound plays a role in the synthesis of chiral poly(meth)acrylates, indicating its importance in creating polymers with specific chiral properties (Hai, 2003).
Molecular Structure Studies
- Studies on the molecular structure of methyl acrylate derivatives aid in understanding their conformation and interactions, which is crucial for various applications in material science and chemistry (Karthikeyan et al., 2012).
Photovoltaic Applications
- Methyl acrylate-based compounds have been used in the synthesis of organic dyes for dye-sensitized solar cells, underlining their role in renewable energy technologies (Saritha et al., 2017).
Mécanisme D'action
Target of Action
The primary target of methyl (E)-3-(3-aminophenyl)acrylate is the enzyme Amine Dehydrogenase . This enzyme plays a crucial role in the catalysis of asymmetric reductive amination, which is considered a promising pathway for the green synthesis of chiral amines .
Mode of Action
This compound interacts with its target, the Amine Dehydrogenase, by binding to the enzyme’s active pocket . The interaction is facilitated by key residues in the enzyme’s active pocket, such as Val144, Val309, and Ala310 . These residues are mutated to smaller side-chain amino acids like alanine and glycine to expand the “volume” of the enzyme’s active pocket, enabling the enzyme to exhibit catalytic activity towards a variety of bulky substrates .
Biochemical Pathways
The compound affects the asymmetric reductive amination pathway. This pathway is significant because it uses inexpensive inorganic ammonia as the amino donor and only produces water as a byproduct . The compound’s interaction with Amine Dehydrogenase broadens the enzyme’s catalytic substrate range, thereby enhancing the efficiency of the pathway .
Result of Action
The result of the compound’s action is the enhanced catalytic activity of Amine Dehydrogenase towards a variety of bulky substrates . This leads to the production of chiral amines, which are important intermediates in the synthesis of various pharmaceuticals .
Propriétés
IUPAC Name |
methyl (E)-3-(3-aminophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,11H2,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSGRXIKJCLEAN-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



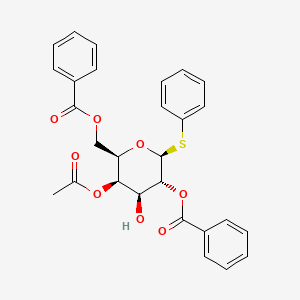

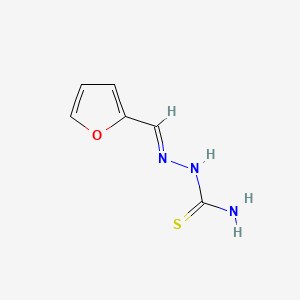
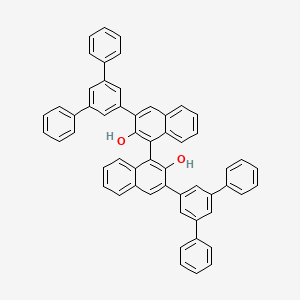
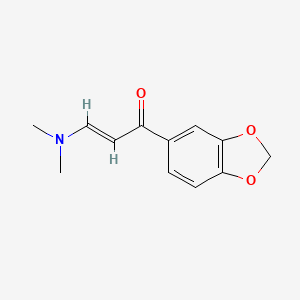

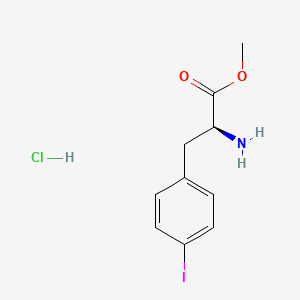
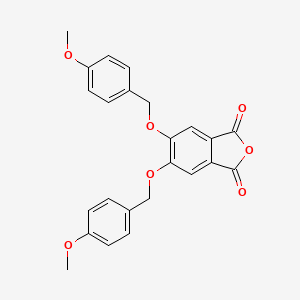
![(4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B6591795.png)
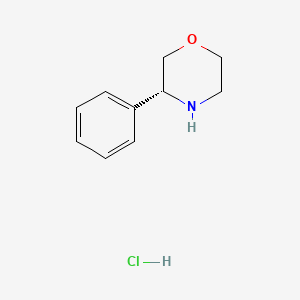

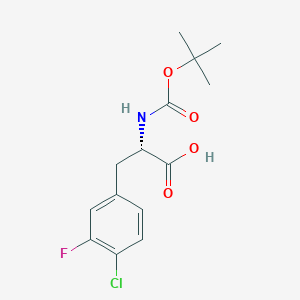
![(11bS)-N-Benzhydryl-N-isopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6591821.png)
